molecular formula C10H18O3 B15225111 Ethyl 8-oxooctanoate

Ethyl 8-oxooctanoate

Cat. No.: B15225111
M. Wt: 186.25 g/mol
InChI Key: GJVAZCWMBXCJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-oxooctanoate is an organic compound with the molecular formula C10H18O3. It is an ester derivative of octanoic acid, characterized by the presence of a keto group at the eighth carbon position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8-oxooctanoate can be synthesized through the esterification of octanoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating octanoic acid and ethanol with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the formation of the ester, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include the use of advanced catalysts and separation techniques to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 8-oxooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-oxooctanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 8-oxooctanoate can be compared with other similar compounds such as:

    Ethyl 8-chloro-6-oxooctanoate: Similar in structure but contains a chlorine atom, which can alter its reactivity and applications.

    8-oxooctanoic acid: The non-esterified form, which has different solubility and reactivity properties.

    Ethyl 9-oxononanoate: A similar ester with a longer carbon chain, affecting its physical and chemical properties.

Uniqueness: this compound is unique due to its specific keto and ester functional groups, which provide distinct reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 8-oxooctanoate

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h9H,2-8H2,1H3

InChI Key

GJVAZCWMBXCJQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.